Cas no 1806757-14-1 (4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine)

4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine is a halogenated pyridine derivative with a reactive chloromethyl group, a nitro substituent, and a trifluoromethoxy moiety, making it a versatile intermediate in organic synthesis. The presence of the chloromethyl group allows for further functionalization, while the electron-withdrawing nitro and trifluoromethoxy groups enhance its reactivity in nucleophilic substitution and cross-coupling reactions. This compound is particularly valuable in pharmaceutical and agrochemical research, where such structural motifs are often employed to modulate biological activity. Its well-defined reactivity profile and stability under standard handling conditions make it a practical choice for synthetic applications requiring precise structural modifications.
4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine structure
1806757-14-1 structure
商品名:4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine
CAS番号:1806757-14-1
MF:C8H6ClF3N2O3
メガワット:270.593051433563
CID:4842665

4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine
    • インチ: 1S/C8H6ClF3N2O3/c1-4-3-13-7(17-8(10,11)12)6(14(15)16)5(4)2-9/h3H,2H2,1H3
    • InChIKey: MUJMNYDVIBYBIV-UHFFFAOYSA-N
    • ほほえんだ: ClCC1=C(C(=NC=C1C)OC(F)(F)F)[N+](=O)[O-]

計算された属性

  • 水素結合ドナー数: 0
  • 水素結合受容体数: 7
  • 重原子数: 17
  • 回転可能化学結合数: 2
  • 複雑さ: 284
  • 疎水性パラメータ計算基準値(XlogP): 2.9
  • トポロジー分子極性表面積: 67.9

4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A029082921-1g
4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine
1806757-14-1 97%
1g
$1,579.40 2022-03-31

4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine 関連文献

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4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridineに関する追加情報

Comprehensive Overview of 4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine (CAS No. 1806757-14-1)

4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine is a specialized pyridine derivative with significant applications in pharmaceutical and agrochemical research. This compound, identified by its CAS number 1806757-14-1, features a unique structural framework combining a chloromethyl group, a nitro substituent, and a trifluoromethoxy moiety. Its molecular complexity makes it a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of novel heterocyclic compounds and small-molecule inhibitors.

The growing interest in pyridine-based compounds stems from their versatility in drug discovery. Researchers frequently search for terms like "nitro-substituted pyridines in medicinal chemistry" or "trifluoromethoxy group applications", reflecting the demand for innovative building blocks. The chloromethyl group in this compound offers reactivity for further functionalization, enabling the creation of targeted molecules for cancer therapeutics or antimicrobial agents—areas currently dominating scientific discourse.

From a synthetic perspective, CAS 1806757-14-1 exemplifies modern trends in organofluorine chemistry, a field gaining traction due to fluorine's ability to enhance metabolic stability and bioavailability. Queries such as "how to introduce trifluoromethoxy groups" or "chloromethyl pyridine derivatives" highlight industry needs for efficient methodologies. This compound’s nitro group also serves as a handle for reduction or nucleophilic substitution, aligning with green chemistry principles—a hot topic in sustainable synthesis.

Analytical characterization of 4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine typically involves advanced techniques like NMR spectroscopy and high-resolution mass spectrometry. Its crystalline properties (a common search term among material scientists) make it suitable for X-ray diffraction studies, contributing to structure-activity relationship (SAR) analyses. The compound’s lipophilicity, influenced by its trifluoromethoxy group, is frequently studied in drug permeability research—a critical factor in CNS drug development.

In agrochemical contexts, derivatives of this pyridine scaffold address pressing challenges like pest resistance management. The nitro and chloromethyl functionalities enable the design of next-generation crop protection agents, resonating with searches for "novel pyridine herbicides". Regulatory trends favoring low-persistence chemicals further amplify its relevance, as the trifluoromethoxy group often improves environmental degradation profiles.

Safety and handling of CAS 1806757-14-1 adhere to standard laboratory protocols, with particular attention to its reactive chloromethyl group. While not classified as hazardous under normal conditions, proper personal protective equipment (PPE) is recommended—a detail often queried in "pyridine derivative safety guidelines". Storage under inert atmosphere preserves its stability, a practice emphasized in fine chemical manufacturing guidelines.

The commercial availability of 4-(Chloromethyl)-5-methyl-3-nitro-2-(trifluoromethoxy)pyridine caters to the custom synthesis market, where demand for tailored heterocycles continues to rise. Suppliers frequently highlight its purity (>98%) and batch-to-batch consistency—key metrics in pharmaceutical outsourcing discussions. Its pricing reflects the technical challenges associated with multi-functionalized pyridine production, a niche but expanding sector.

Future research directions may explore this compound’s potential in catalysis or material science, given the pyridine ring’s coordination properties. The intersection of computational chemistry and experimental validation—frequently searched as "pyridine DFT studies"—could unlock new applications. As industries prioritize atom-efficient synthesis, derivatives of 1806757-14-1 may emerge as templates for molecular design innovation.

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